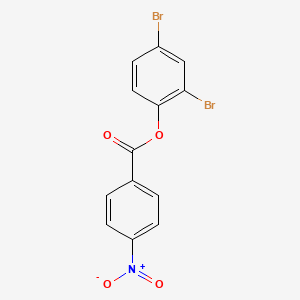

2,4-dibromophenyl 4-nitrobenzoate

Beschreibung

2,4-Dibromophenyl 4-nitrobenzoate is an aromatic ester comprising a 4-nitrobenzoate moiety esterified with a 2,4-dibromophenyl group. Structurally, the compound features electron-withdrawing substituents (bromine at positions 2 and 4 on the phenyl ring, and a nitro group at position 4 on the benzoate ring). These substituents influence its chemical reactivity, stability, and interactions in biological systems. Such compounds are often intermediates in pharmaceuticals, dyes, or explosives and are subjects of bioremediation research due to their environmental persistence and toxicity .

Eigenschaften

IUPAC Name |

(2,4-dibromophenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2NO4/c14-9-3-6-12(11(15)7-9)20-13(17)8-1-4-10(5-2-8)16(18)19/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCGMGPQAPWHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromophenyl 4-nitrobenzoate typically involves the esterification of 2,4-dibromophenol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromophenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl benzoates.

Reduction: The primary product is 2,4-dibromophenyl 4-aminobenzoate.

Oxidation: Products can vary but may include carboxylic acids or quinones.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromophenyl 4-nitrobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.

Biological Studies: Employed in the study of enzyme inhibition and protein labeling due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 2,4-dibromophenyl 4-nitrobenzoate involves its interaction with nucleophiles or reducing agents. The bromine atoms and nitro group are key sites for chemical reactions, allowing the compound to participate in various transformations. In biological systems, the compound can act as an inhibitor by binding to active sites of enzymes or proteins, thereby altering their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents significantly impact molecular properties. For example:

| Compound | Molecular Weight (g/mol) | Substituents (Phenyl Ring) | Nitro Group Position | Key Properties/Reactivity |

|---|---|---|---|---|

| 2,4-Dibromophenyl 4-nitrobenzoate* | ~401.9 | 2-Br, 4-Br | 4 | High molecular weight; strong electron-withdrawing effects enhance stability |

| (4-Chlorophenyl) 4-nitrobenzoate | 289.67 | 4-Cl | 4 | Moderate stability; chloro substituent less bulky than bromo |

| 4-Nitrophenyl 4-nitrobenzoate | 288.22 | 4-NO₂ | 4 | High polarity; nitro groups increase thermal resistance |

*Calculated based on similar compounds ().

The bromine atoms in this compound likely reduce solubility in aqueous media compared to chloro or nitro analogs, as halogens increase hydrophobicity. Bromine’s larger atomic radius may also sterically hinder enzymatic degradation .

Biodegradation Pathways

Nitrobenzoate derivatives are metabolized via partial reduction or hydroxylation. For instance:

- 4-Nitrobenzoate is degraded by Pseudomonas fluorescens 410PR via 4-hydroxylaminobenzoate to protocatechuate, which enters the TCA cycle .

- 4-Aminobenzoate (a common reduction product of nitrobenzoates) is metabolized independently in Burkholderia cepacia PB4 but inhibits 4-nitrobenzoate degradation in Ralstonia paucula SB4 when present as a co-contaminant .

This contrasts with 4-chlorophenyl derivatives, where chlorine’s moderate electronegativity allows partial microbial processing .

Induction of Bacterial Transcriptional Regulators

LysR-type transcriptional regulators (LTTRs) respond variably to nitroaromatic compounds:

- NtdR (from Acidovorax spp.) shows high specificity for 2,4-dinitrotoluene (2,4-DNT) and 4-nitrobenzoate in minimal media, with induction kinetics influenced by growth conditions .

- DntR and NagR exhibit weaker responses to 4-nitrobenzoate compared to salicylate, highlighting substituent-dependent activation .

The bromine substituents in this compound may sterically or electronically interfere with LTTR binding, reducing its inducer capacity relative to 4-nitrobenzoate or 2-nitrobenzoate .

Environmental Impact and Remediation Challenges

Nitroaromatics are recalcitrant due to their electron-deficient aromatic rings. Brominated derivatives pose additional challenges:

- Co-contamination: Aminoaromatics (e.g., 4-aminobenzoate) often coexist with nitroaromatics and inhibit their degradation in strains like Ralstonia paucula SB4 .

- Bioremediation Potential: Strains capable of degrading both nitro- and aminoaromatics (e.g., Burkholderia cepacia PB4) are critical for complete remediation but are rare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.